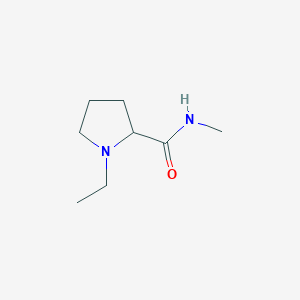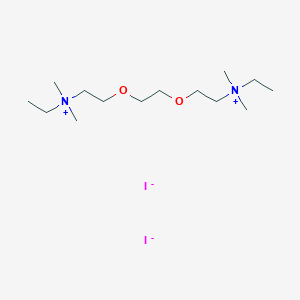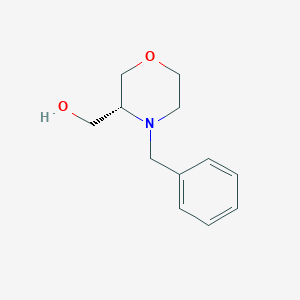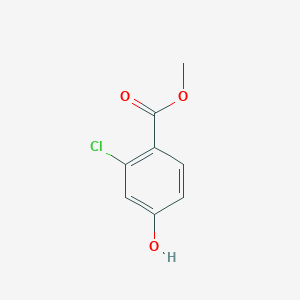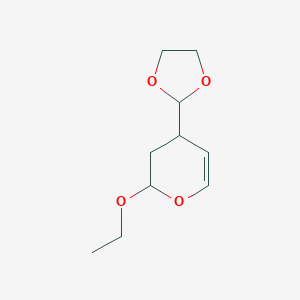
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEP, is a heterocyclic organic compound that has been widely used in scientific research. It is a colorless liquid that has a sweet odor and is soluble in water. DEP has been used in various fields of research, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is not well understood. However, it has been proposed that 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran acts as a Lewis acid and forms complexes with nucleophiles such as oxygen and nitrogen atoms. This complex formation can lead to changes in the reactivity and stability of the nucleophile, which can affect the reaction outcome.
Efectos Bioquímicos Y Fisiológicos
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been shown to have anti-inflammatory and antioxidant properties. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a protective effect on liver cells and to improve liver function in animal models. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a neuroprotective effect and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a low toxicity and is not known to have any adverse effects on human health. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a versatile compound that can be used in various fields of research.
However, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations for lab experiments. It is a relatively expensive compound that may not be readily available in some labs. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively reactive compound that can undergo side reactions, which can affect the reaction outcome. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively volatile compound that can evaporate quickly, which can affect the reaction yield.
Direcciones Futuras
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several potential future directions for scientific research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in various fields of research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a solvent for the extraction of natural products, which can have potential applications in the food and cosmetic industries. Overall, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a wide range of potential future directions for scientific research.
Métodos De Síntesis
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be synthesized by the reaction of ethyl acetoacetate and 1,3-dioxolane in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran. The yield of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be increased by using a solvent such as ethanol and by controlling the reaction temperature.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in various scientific research applications. It has been used as a solvent for the extraction of natural products, as a reactant in organic synthesis, and as a stabilizer in emulsions. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in the synthesis of various compounds, including pyranopyrazoles, pyrazolopyridines, and pyrazolopyrimidines. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Propiedades
Número CAS |
110238-80-7 |
|---|---|
Nombre del producto |
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H16O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h3-4,8-10H,2,5-7H2,1H3 |
Clave InChI |
XODAGZOANOPFGF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C2OCCO2 |
SMILES canónico |
CCOC1CC(C=CO1)C2OCCO2 |
Sinónimos |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




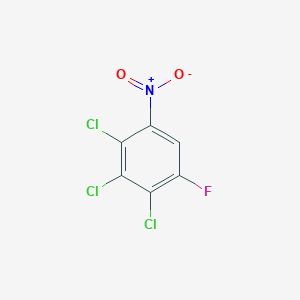
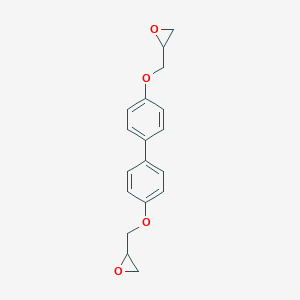
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
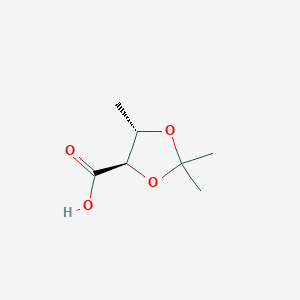
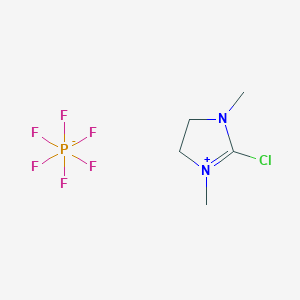
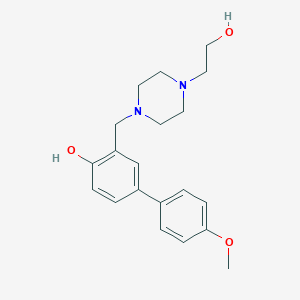
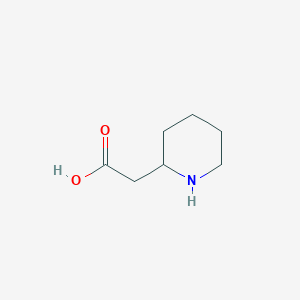
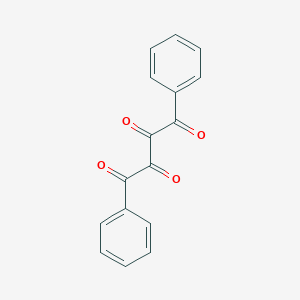
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
